Diethylphosphinic Acid: A Comprehensive Technical Guide
Diethylphosphinic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylphosphinic acid, with the chemical formula (C₂H₅)₂PO₂H, is an organophosphorus compound that has garnered significant interest across various scientific disciplines.[1] Its utility spans from being a crucial intermediate in organic synthesis to applications in materials science as a flame retardant.[2][3] In the realm of medicinal chemistry, the phosphinic acid moiety is recognized for its diverse biological activities, making compounds like diethylphosphinic acid valuable building blocks in the design and synthesis of novel therapeutic agents.[4][5] This technical guide provides an in-depth overview of the fundamental properties of diethylphosphinic acid, including its physicochemical characteristics, synthesis, and purification, as well as its emerging role in drug development.
Core Properties of Diethylphosphinic Acid
A summary of the key quantitative data for diethylphosphinic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₁O₂P | [][7][8] |
| Molecular Weight | 122.10 g/mol | [] |
| CAS Number | 813-76-3 | [7][8] |
| Appearance | Colorless liquid | [1][8] |
| Melting Point | 18.5 °C | [1][][8] |
| Boiling Point | 320 °C at 760 mmHg | [1][][8] |
| Density | 1.050 ± 0.06 g/cm³ | [] |
| pKa | 3.18 ± 0.50 (Predicted) | [7] |
| Refractive Index | 1.413 | [1][8] |
| Solubility | Soluble in organic solvents. Salts are often soluble in water and various organic solvents. | [1][2] |
Experimental Protocols
Synthesis of Diethylphosphinic Acid
Several methods for the synthesis of diethylphosphinic acid have been reported, primarily involving the reaction of hypophosphorous acid or its salts with ethylene (B1197577), or the oxidation of diethylphosphine (B1582533) oxide. The following protocol is a representative method based on literature descriptions.[9][10][11]
Method: Radical Addition of Hypophosphorous Acid to Ethylene
This procedure involves the free-radical-initiated addition of hypophosphorous acid to ethylene.
Materials:
-
Sodium hypophosphite monohydrate
-
Anhydrous organic solvent (e.g., acetic acid)
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Ethylene gas
-
Radical initiator (e.g., a peroxide or an azo compound)
Procedure:
-
A mixture of sodium hypophosphite monohydrate and an organic solvent is prepared in a reaction vessel.
-
Acetic anhydride is added, followed by the slow addition of an organic acid. This mixture is stirred to facilitate the formation of anhydrous hypophosphorous acid in situ.
-
Concentrated sulfuric acid is carefully added to the mixture, leading to the precipitation of sodium sulfate (B86663).
-
The precipitated sodium sulfate is removed by filtration to yield a solution of anhydrous hypophosphorous acid in the organic solvent.
-
The solution is transferred to a pressure reactor.
-
The reactor is purged with nitrogen and then pressurized with ethylene gas.
-
The reaction mixture is heated to the desired temperature (typically between 70-120 °C) with vigorous stirring.
-
A solution of the radical initiator in an organic solvent is added dropwise to the reactor to initiate the reaction.
-
The reaction is allowed to proceed for several hours, with ethylene pressure maintained.
-
After the reaction is complete, the reactor is cooled, and the excess ethylene is safely vented.
-
The resulting mixture contains diethylphosphinic acid. The organic acid and solvent can be removed by distillation to yield the crude product.
Purification: The crude diethylphosphinic acid can be purified by distillation under reduced pressure or by conversion to a salt, followed by recrystallization and acidification. For recrystallization of the corresponding salts, a solvent system such as acetone-water or acetonitrile-water can be effective.[12] The general principle of recrystallization involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.[13][14][15][16]
Characterization of Diethylphosphinic Acid
The structure and purity of the synthesized diethylphosphinic acid can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups. The methylene (B1212753) protons (CH₂) adjacent to the phosphorus atom will appear as a multiplet due to coupling with both the methyl protons (CH₃) and the phosphorus atom. The methyl protons will appear as a triplet of doublets.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the methyl and methylene carbons of the ethyl groups.
-
³¹P NMR: The phosphorus NMR spectrum is a powerful tool for characterizing organophosphorus compounds.[17] For diethylphosphinic acid, a single resonance is expected, and its chemical shift will be characteristic of a phosphinic acid.[18] The spectrum is typically recorded with proton decoupling to simplify the signal to a singlet.[18]
Infrared (IR) Spectroscopy: The IR spectrum of diethylphosphinic acid will exhibit characteristic absorption bands. Key expected vibrations include a strong P=O stretching band, a broad O-H stretching band due to the acidic proton, and C-H stretching and bending vibrations from the ethyl groups.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of diethylphosphinic acid and to study its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 122.10 g/mol .
Logical Relationships and Workflows
The following diagrams illustrate the general synthesis and purification workflow for diethylphosphinic acid.
Caption: General synthesis and purification workflow for diethylphosphinic acid.
Role in Drug Development
While specific drugs directly derived from diethylphosphinic acid are not prominent, the broader class of phosphinic acids plays a significant role in medicinal chemistry.[5] These compounds are often used as intermediates in the synthesis of more complex molecules with therapeutic potential.[19]
As a Synthetic Intermediate: Diethylphosphinic acid can serve as a starting material for the synthesis of various derivatives. The P-OH group can be esterified or converted to a phosphinic chloride, which is a reactive intermediate for the formation of P-N and P-O bonds. These reactions are fundamental in building the core structures of many biologically active compounds.[4]
Biological Activity of Phosphinic Acids: Phosphinic acid derivatives have been investigated for a wide range of pharmacological activities, including:
-
Enzyme Inhibition: The phosphinic acid group can act as a transition-state analog inhibitor for various enzymes, particularly proteases and metalloenzymes.[11]
-
Antiproliferative and Anticancer Activity: Some phosphinic acid derivatives have shown promising results in preclinical studies for their ability to inhibit cancer cell growth.[20]
-
Other Therapeutic Areas: Research has explored the potential of phosphinic acids in developing anti-inflammatory, anti-viral, and anti-bacterial agents.[5]
Signaling Pathways: A Note on Direct Involvement
Extensive literature searches did not reveal any direct involvement of diethylphosphinic acid as a signaling molecule in established cellular signaling pathways. However, to provide context for how organophosphorus compounds can participate in cellular signaling, the well-established pathway involving phosphatidic acid (a structurally related phospholipid) is illustrated below. It is crucial to note that this is for illustrative purposes only and does not imply a known function for diethylphosphinic acid in this or any other signaling cascade.
Caption: Illustrative example of a signaling pathway involving a related organophosphorus compound.
Conclusion
Diethylphosphinic acid is a compound with a well-defined set of fundamental properties that make it a valuable tool in both industrial and research settings. Its synthesis and purification are achievable through established chemical procedures. While its direct role as a therapeutic agent or a signaling molecule has not been established, its importance as a synthetic intermediate for the development of new pharmaceuticals is clear. The continued exploration of phosphinic acid derivatives holds promise for the discovery of novel drugs with a wide range of therapeutic applications. Researchers and scientists in drug development can leverage the fundamental properties and synthetic accessibility of diethylphosphinic acid to advance their research programs.
References
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